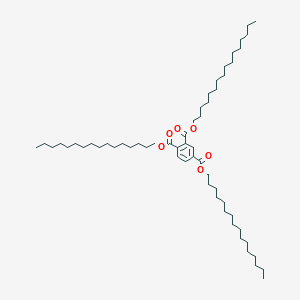
Trihexadecyl benzene-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihexadecyl benzene-1,2,4-tricarboxylate, also known as C16-BTBA, is a novel organic molecule that has gained significant attention due to its unique structure and potential applications in various fields. C16-BTBA is a member of the benzene tricarboxylate family, which is a class of organic compounds that have been extensively studied for their diverse properties and applications. In
作用機序
The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules such as drugs, metals, and proteins. These complexes have unique properties that can be exploited for various applications such as drug delivery, catalysis, and sensing.
生化学的および生理学的効果
Trihexadecyl benzene-1,2,4-tricarboxylate has been shown to have low toxicity and biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can form stable complexes with various drugs and proteins, which can enhance their solubility, stability, and bioavailability. In vivo studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can effectively deliver drugs to target tissues and organs, leading to improved therapeutic outcomes.
実験室実験の利点と制限
Trihexadecyl benzene-1,2,4-tricarboxylate has several advantages for lab experiments such as its ease of synthesis, scalability, and low toxicity. However, there are also some limitations such as its hydrophobic nature, which can limit its solubility in aqueous solutions. This can be overcome by using appropriate solvents or by functionalizing Trihexadecyl benzene-1,2,4-tricarboxylate with hydrophilic groups.
将来の方向性
There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate. One potential direction is the synthesis of novel Trihexadecyl benzene-1,2,4-tricarboxylate derivatives with improved properties such as solubility, stability, and selectivity. Another direction is the development of Trihexadecyl benzene-1,2,4-tricarboxylate-based materials with unique properties such as high conductivity, magnetism, or optical activity. Finally, the biomedical applications of Trihexadecyl benzene-1,2,4-tricarboxylate can be further explored, particularly in the areas of drug delivery, imaging, and sensing.
Conclusion
In conclusion, Trihexadecyl benzene-1,2,4-tricarboxylate is a novel organic molecule with unique properties and potential applications in various fields. The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate is simple and efficient, and its low toxicity and biocompatibility make it a promising candidate for various biomedical applications. The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules. There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate, particularly in the areas of materials science, catalysis, and biomedicine.
合成法
The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate involves a simple and efficient one-pot method that has been reported in the literature. The method involves the reaction of 1,2,4-benzenetricarboxylic acid with hexadecanol in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure Trihexadecyl benzene-1,2,4-tricarboxylate. This synthesis method is scalable and can be easily adapted for large-scale production.
科学的研究の応用
Trihexadecyl benzene-1,2,4-tricarboxylate has been extensively studied for its potential applications in various fields such as materials science, catalysis, and biomedicine. In materials science, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have unique properties such as high surface area, porosity, and tunable pore size. In catalysis, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity and selectivity. In biomedicine, Trihexadecyl benzene-1,2,4-tricarboxylate has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
特性
CAS番号 |
120831-54-1 |
|---|---|
製品名 |
Trihexadecyl benzene-1,2,4-tricarboxylate |
分子式 |
C57H102O6 |
分子量 |
883.4 g/mol |
IUPAC名 |
trihexadecyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-61-55(58)52-46-47-53(56(59)62-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(51-52)57(60)63-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51H,4-45,48-50H2,1-3H3 |
InChIキー |
VMZCSOPLOWCHBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



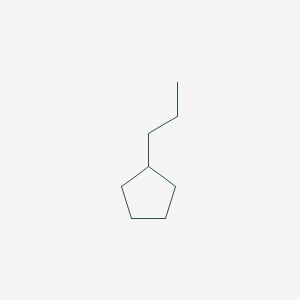

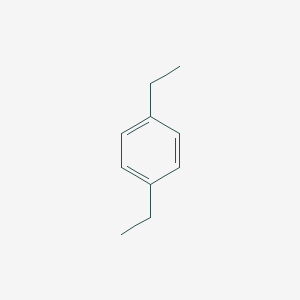
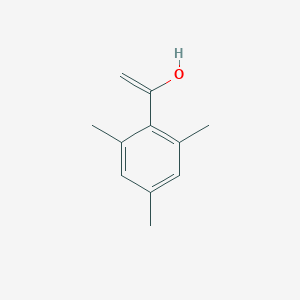
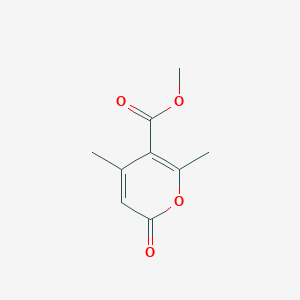
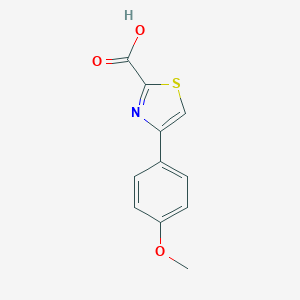
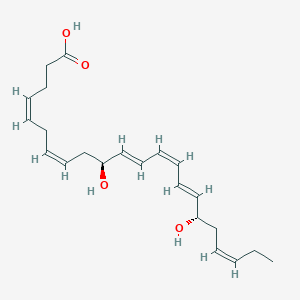
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)

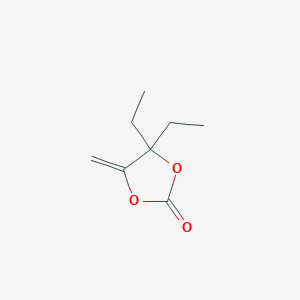
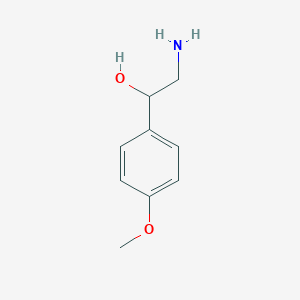
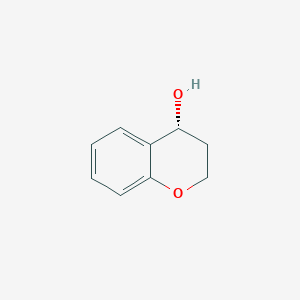
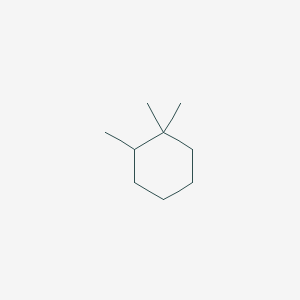
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)